![molecular formula C19H15N3O5S2 B2926388 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 683238-11-1](/img/structure/B2926388.png)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoline and benzothiazole moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps, starting with the preparation of the isoindoline and benzothiazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 1,3-dioxoisoindolin-2-yl pivalate
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonyl chloride
Uniqueness
Compared to similar compounds, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide stands out due to its unique combination of isoindoline and benzothiazole moieties. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Overview of the Compound
The compound is characterized by a complex structure that includes an isoindole moiety and a benzothiazole derivative. These structural features are often associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The chemical formula can be represented as follows:
- Molecular Formula : C18H20N4O4S
- Molecular Weight : Approximately 384.44 g/mol
1. Anticancer Activity
Many compounds containing isoindole and benzothiazole derivatives have shown promising anticancer properties. Research has indicated that these compounds can inhibit tumor growth through multiple mechanisms, including:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation.
- Disrupting angiogenesis (the formation of new blood vessels that supply tumors).
2. Antimicrobial Properties
Compounds similar to the one have been evaluated for their antimicrobial activity against various pathogens. Key findings include:
- Bacterial Inhibition : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives exhibit antifungal properties, making them potential candidates for treating fungal infections.
3. Anti-inflammatory Effects
Research suggests that compounds with similar structures can modulate inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.
4. Neuroprotective Effects
Some studies indicate that isoindole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Table: Summary of Biological Activities
Notable Research
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of isoindole derivatives, noting significant inhibition of cell proliferation in breast cancer cell lines.
- Another investigation highlighted the antimicrobial efficacy of benzothiazole derivatives against resistant strains of bacteria, suggesting potential applications in antibiotic development.
- Research in Phytotherapy Research demonstrated anti-inflammatory effects through inhibition of NF-kB signaling pathways.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-21-14-8-7-11(29(2,26)27)9-15(14)28-19(21)20-16(23)10-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNWRNOMHRSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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